REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:17])[C:3](=[O:16])[CH2:4][N:5]1[CH:9]=[C:8]([C:10]#[C:11][Si](C)(C)C)[CH:7]=[N:6]1.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[C:10]([C:8]1[CH:7]=[N:6][N:5]([CH2:4][C:3]([N:2]([CH3:17])[CH3:1])=[O:16])[CH:9]=1)#[CH:11] |f:1.2|
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Name
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|
Quantity
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0.55 g
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Type
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reactant
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Smiles
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CN(C(CN1N=CC(=C1)C#C[Si](C)(C)C)=O)C
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
After 20 minutes the reaction was concentrated in vacuo
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Duration
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20 min
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Type
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WASH
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Details
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The organic solution was washed with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulphate
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Type
|
CONCENTRATION
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Details
|
The organic solution was then concentrated in vacuum
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Type
|
CUSTOM
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Details
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the crude product purified by silica gel column chromatography
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Type
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WASH
|
Details
|
eluting with neat ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=NN(C1)CC(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |